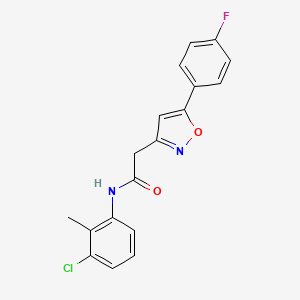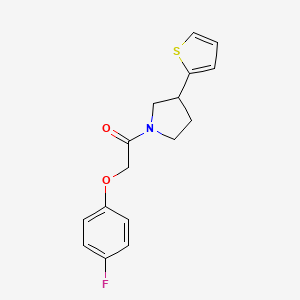
2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, commonly known as FPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Fluoroionophores and Metal Recognition
- Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, including 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-((E)-2-(pyridin-4-yl)vinyl)-phenol, have shown potential in metal recognition, particularly for Zn+2 and Cd+2 ions. This property is attributed to the pyridine moiety facilitating intermolecular metal-fluorophore complexation. Such compounds have applications in cellular metal staining using fluorescence methods (Hong et al., 2012).
Electrochromic Properties
- The copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other compounds, such as 3,4-ethylene dioxythiophene, enhances electrochromic properties, creating materials with varied color states and applications in electrochromic devices (ECDs) (Türkarslan et al., 2007).
Conducting Polymer Synthesis
- The synthesis of novel conducting polymers based on 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, a related compound, demonstrates the potential for creating materials with specific electrical and fluorescence properties. These properties can be tailored for various applications, including electronic devices (Kaya & Aydın, 2012).
c-Met Kinase Inhibitors
- Docking and quantitative structure–activity relationship studies of similar compounds, like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives, have provided insights into the development of c-Met kinase inhibitors. This research is relevant for the design of new drugs for treating various cancers (Caballero et al., 2011).
Chemical Synthesis and Molecular Structure Analysis
- Synthesis of related compounds, like 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, and their structural characterization using IR, NMR, and mass spectrometry, contribute to the understanding of the chemical properties of these compounds, which can be applied in medicinal chemistry and materials science (Zhang Dan-shen, 2009).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-13-3-5-14(6-4-13)20-11-16(19)18-8-7-12(10-18)15-2-1-9-21-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSXIQUXHYGAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

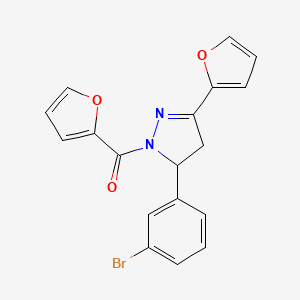

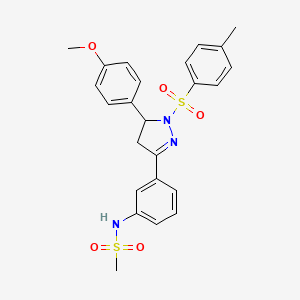

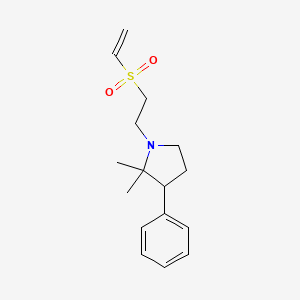


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)
![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)
![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)

